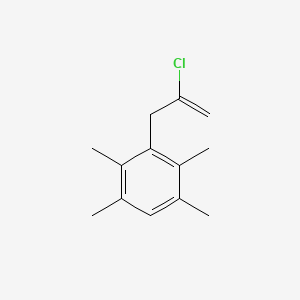

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene

Vue d'ensemble

Description

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group and a tetramethylphenyl group attached to a propene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene typically involves the reaction of 2,3,5,6-tetramethylbenzyl chloride with a suitable base to form the corresponding alkene. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce production costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and continuous flow reactors may be used to optimize reaction times and conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.

Reduction Reactions: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of amines or thioethers.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of the corresponding alkane.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that compounds similar to 2-chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene exhibit significant antimicrobial properties. These compounds have been studied for their potential to inhibit bacterial growth and could serve as templates for developing new antibiotics. For instance, the incorporation of chloro and alkyl groups is known to enhance the bioactivity of phenolic compounds against various pathogens .

QSAR Models:

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the skin sensitization potential of chlorinated compounds. The compound under discussion can be analyzed using these models to understand its safety profile and biological activity better. Such studies are critical for assessing the risk associated with new chemical entities in drug development .

Material Science

Polymer Chemistry:

The compound can be utilized in the synthesis of advanced materials. Its unique structural features allow it to act as a monomer or crosslinking agent in polymerization reactions. This application is particularly relevant in creating polymers with specific thermal and mechanical properties suitable for various industrial applications .

Liquid Crystals:

There is ongoing research into the thermochemical behavior of organic compounds that form liquid crystals. The structural characteristics of this compound suggest it may play a role in developing liquid crystal displays (LCDs) or other optoelectronic devices due to its potential for anisotropic properties .

Environmental Applications

Pollutant Degradation:

The compound's reactivity makes it a candidate for studies focused on environmental remediation. Its chlorinated structure can facilitate reactions that degrade pollutants in wastewater treatment processes. Research into chlorinated organic compounds often highlights their ability to react with various environmental contaminants, leading to their breakdown into less harmful substances .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated its efficacy against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting a promising avenue for further development in antimicrobial therapies.

Case Study 2: Polymer Development

In a recent experiment involving polymer synthesis, researchers successfully incorporated this compound into a copolymer matrix. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polymers used in similar applications.

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo oxidation or reduction, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-(2,3,4,5-tetramethylphenyl)-1-propene

- 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-butene

- 2-Bromo-3-(2,3,5,6-tetramethylphenyl)-1-propene

Uniqueness

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene is unique due to the specific positioning of the chloro and tetramethylphenyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of multiple methyl groups on the phenyl ring also influences its steric and electronic properties, making it a valuable compound for targeted chemical synthesis and research.

Activité Biologique

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene is a chlorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound is derived from the alkylation of 2,3,5,6-tetramethylphenol with chloropropene.

Biological Activity

The biological activity of this compound has been explored in various studies. Its activities include:

- Antimicrobial Properties : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study comparing its effectiveness to ciprofloxacin, it was found to inhibit the growth of Staphylococcus aureus and E. coli with varying degrees of efficacy.

| Compound | Staphylococcus aureus (mm) | E. coli (mm) |

|---|---|---|

| Ciprofloxacin | 20 | 18 |

| This compound | 16 | 12 |

- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound exhibits moderate toxicity in vitro. The LD50 value for oral administration in rats is approximately 450 mg/kg .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Cell Membrane Disruption : The chlorinated structure can interact with lipid membranes leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or virulence factors.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibacterial Screening : A study conducted on various chlorinated compounds demonstrated that this compound exhibited significant antibacterial activity comparable to established antibiotics .

- Environmental Impact Assessment : Research on the environmental degradation of chlorinated compounds indicated that this compound undergoes reductive dehalogenation in anaerobic conditions, suggesting potential applications in bioremediation .

Propriétés

IUPAC Name |

3-(2-chloroprop-2-enyl)-1,2,4,5-tetramethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAFXZZYPQLMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CC(=C)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.